molecular formula C13H14N2O3 B15262512 8-(2-Nitrophenyl)-6-azaspiro[3.4]octan-5-one

8-(2-Nitrophenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B15262512
M. Wt: 246.26 g/mol
InChI Key: IFQVFNAPBVHULI-UHFFFAOYSA-N
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Description

8-(2-Nitrophenyl)-6-azaspiro[3.4]octan-5-one is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a nitrophenyl group and an azaspiro structure makes this compound interesting for various chemical and biological studies.

Preparation Methods

The synthesis of 8-(2-Nitrophenyl)-6-azaspiro[34]octan-5-one typically involves multiple stepsThe reaction conditions often include the use of solvents like 1,4-dioxane and bases such as lithium hydroxide . Industrial production methods may involve similar steps but are optimized for scale, yield, and purity.

Chemical Reactions Analysis

8-(2-Nitrophenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-Nitrophenyl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

8-(2-Nitrophenyl)-6-azaspiro[3.4]octan-5-one can be compared with other spiro compounds such as 2,6-diazaspiro[3.4]octan-7-one. While both compounds share a spirocyclic core, the presence of different substituents (e.g., nitrophenyl vs. other groups) can lead to variations in their chemical reactivity and biological activity . This uniqueness makes this compound a valuable compound for specific research applications.

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

8-(2-nitrophenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H14N2O3/c16-12-13(6-3-7-13)10(8-14-12)9-4-1-2-5-11(9)15(17)18/h1-2,4-5,10H,3,6-8H2,(H,14,16)

InChI Key

IFQVFNAPBVHULI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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